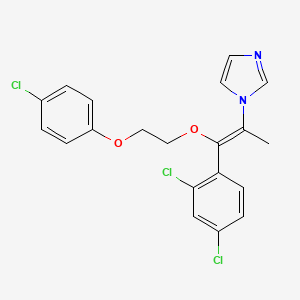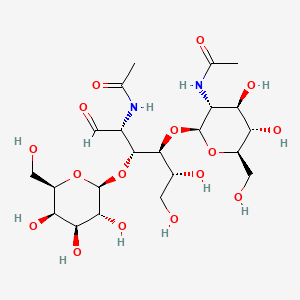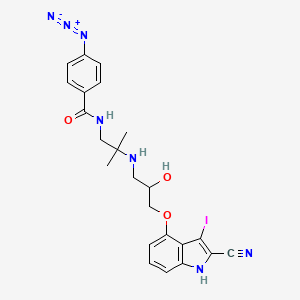![molecular formula C23H22ClF3N2O7S B1229116 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester is a member of (trifluoromethyl)benzenes.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
One of the primary applications of this compound is in the synthesis of molecules with antibacterial and antifungal potential. Abbasi et al. (2020) synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, exhibiting notable antimicrobial and antifungal properties, with some compounds showing low hemolytic activity, indicating their potential as therapeutics in treating infections (Abbasi et al., 2020).
Synthesis of Piperidine and Oxadiazole Derivatives
Khalid et al. (2016) conducted research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which involved converting organic acids into esters, hydrazides, and oxadiazole-thiols. These compounds were then analyzed for their potential biological activities, like butyrylcholinesterase inhibition (Khalid et al., 2016).
Anticonvulsant Activity
Arustamyan et al. (2019) focused on synthesizing amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, exploring their anticonvulsant activities. This indicates the compound's potential application in developing treatments for seizure disorders (Arustamyan et al., 2019).
Pharmaceutical Intermediate Synthesis
An optimized synthesis method for a key pharmaceutical intermediate, which is crucial in the synthesis of new-generation narcotic analgesics, was developed by Kiricojevic et al. (2002). This intermediate plays a significant role in the production of highly active analgesic drugs (Kiricojevic et al., 2002).
Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) synthesized new derivatives of 1,4-benzodioxin-6-amine, testing them for biofilm inhibition against bacterial strains like Escherichia coli and Bacillus subtilis. Some synthesized molecules displayed suitable biofilm inhibitory action and mild cytotoxicity, making them potential candidates for antibacterial applications (Abbasi et al., 2020).
Propriétés
Nom du produit |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester |
|---|---|
Formule moléculaire |
C23H22ClF3N2O7S |
Poids moléculaire |
562.9 g/mol |
Nom IUPAC |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H22ClF3N2O7S/c24-17-3-1-15(23(25,26)27)11-18(17)28-21(30)13-36-22(31)14-5-7-29(8-6-14)37(32,33)16-2-4-19-20(12-16)35-10-9-34-19/h1-4,11-12,14H,5-10,13H2,(H,28,30) |
Clé InChI |
QDQPCHOOCBJMEL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
SMILES canonique |
C1CN(CCC1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



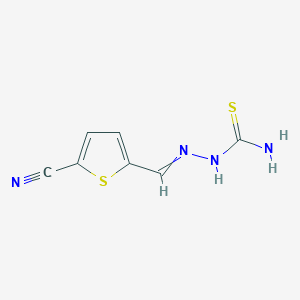

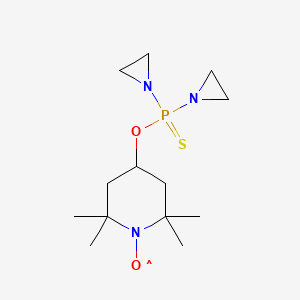
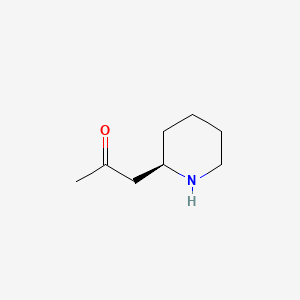

![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
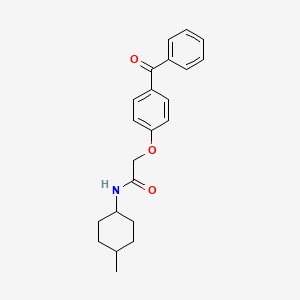
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)


